2-dodecyl-5-[5-[5-(5-dodecylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene
Description
Chemical Identity and Nomenclature
The compound this compound represents a precisely defined molecular structure within the oligothiophene family, distinguished by its systematic nomenclature that reflects its complex architectural arrangement. The International Union of Pure and Applied Chemistry designation provides an unambiguous description of the molecular connectivity, specifically identifying the positions of the dodecyl substituents and the linkage pattern of the thiophene rings. This compound is alternatively known as 5,5'''-didodecyl-2,2':5',2'':5'',2'''-quaterthiophene, a nomenclature that emphasizes the symmetric substitution pattern and the quaterthiophene core structure.
The molecular identity is further established through its Chemical Abstracts Service registry number 153561-79-6, which provides a unique identifier in chemical databases and literature. The compound's molecular formula C₄₀H₅₈S₄ indicates the presence of forty carbon atoms, fifty-eight hydrogen atoms, and four sulfur atoms, resulting in a molecular weight of 667.2 grams per mole. This substantial molecular weight reflects the extended conjugated system and the presence of two twelve-carbon alkyl chains that contribute significantly to the compound's solubility characteristics and processing properties.
The structural representation through simplified molecular-input line-entry system notation reveals the systematic arrangement of the thiophene rings and the precise positioning of the dodecyl substituents. The International Chemical Identifier key OWLUEDGBXMVFNL-UHFFFAOYSA-N provides an additional layer of molecular identification that ensures accurate database retrieval and cross-referencing across different chemical information systems. These multiple nomenclature systems collectively establish a comprehensive identity framework that facilitates precise communication and research coordination within the scientific community.
Structural Classification within Oligothiophene Derivatives
Within the broader classification of oligothiophene derivatives, this compound occupies a distinctive position as a quaterthiophene system, representing the fourth member in the homologous series of linearly connected thiophene units. This structural classification places it among the most extensively conjugated oligothiophene derivatives that maintain sufficient solubility for practical applications while providing extended electronic delocalization. The quaterthiophene backbone establishes a conjugated pathway that spans four aromatic rings, creating an electronic system that bridges the gap between shorter oligothiophenes and their polymeric analogs.
The compound's structural features can be understood through comparison with related oligothiophene derivatives documented in the literature. For instance, the parent quaterthiophene system without alkyl substitution demonstrates the fundamental electronic properties of the four-ring conjugated system, while various alkyl-substituted derivatives reveal the influence of side-chain modifications on molecular properties. The specific positioning of dodecyl groups at the terminal thiophene rings creates a symmetric substitution pattern that distinguishes this compound from other isomeric forms, such as the 3,3'''-didodecyl derivative, which features substitution at different ring positions.
Research on oligothiophene semiconductors has established that these materials provide highly controlled and adaptable platforms for exploring synthetic, morphologic, and electronic relationships in organic semiconductor systems. The quaterthiophene framework of this compound represents an optimal balance between molecular complexity and synthetic accessibility, offering sufficient conjugation length to exhibit semiconductor properties while maintaining the structural definition and purity advantages associated with discrete molecular systems. This positioning within the oligothiophene family makes it particularly valuable for establishing structure-property relationships that can inform the design of more complex polymeric systems.
The compound's classification within donor materials for organic photovoltaic applications reflects its potential role in energy conversion technologies. Oligothiophene derivatives have emerged as promising donor materials due to their cost-effectiveness and suitability for large-scale production in organic solar cell applications. The specific structural features of this quaterthiophene derivative, including its extended conjugation and alkyl substitution pattern, position it within the category of materials that can potentially achieve high photoelectric conversion efficiencies while maintaining favorable processing characteristics.
Historical Development in Conjugated Polymer Research
The development of this compound must be understood within the broader historical context of conjugated polymer research, which has evolved through distinct generations of material development over the past five decades. The foundational work on polyacetylene in 1976 by Shirakawa and colleagues established the first generation of semiconducting polymers, demonstrating that organic materials could exhibit conducting properties when appropriately doped. This breakthrough discovery opened new avenues for research into electronic materials based on conjugated organic systems.
The second generation of conjugated polymers emerged as researchers addressed the processing limitations of early materials by developing soluble and stable polymers such as poly(3-alkylthiophenes) and poly(para-phenylene vinylene). These materials incorporated alkyl chains and heteroatoms that improved solubility and stability while maintaining electronic functionality. The development of oligothiophene derivatives, including quaterthiophene systems like the compound under discussion, represents a natural extension of this approach, providing discrete molecular analogs that offer enhanced control over material properties and structure-property relationships.
The third generation of organic semiconductors has focused on more complex structures with donor-acceptor alternating copolymers along the main chains, designed to achieve high-efficiency materials through strategic alternation of electron-deficient and electron-rich units. While this compound represents a homooligomer approach rather than a donor-acceptor design, its development reflects the sophisticated understanding of molecular design principles that emerged from decades of conjugated polymer research. The precise control over substitution patterns and conjugation length exemplified by this quaterthiophene derivative demonstrates the maturation of synthetic methodologies that enable the targeted design of organic electronic materials.
Historical perspectives on conjugated polymers reveal that the field has consistently attracted interdisciplinary attention from synthetic chemistry, physics, and engineering communities. The development of oligothiophene derivatives has been particularly significant in establishing fundamental understanding of electronic and optical properties that qualify these materials as active components in various electronic devices. Research spanning from the 1970s to the present has demonstrated the wide variety of electrical and optical properties exhibited by conjugated systems, with oligothiophenes serving as important model compounds for understanding the relationship between molecular structure and electronic behavior.
The evolution of conjugated polymer research has emphasized the importance of molecular design strategies that balance electronic functionality with practical considerations such as solubility, stability, and processability. The incorporation of dodecyl substituents in this quaterthiophene derivative reflects lessons learned from decades of research on alkyl-substituted conjugated systems, where side-chain engineering has proven crucial for achieving materials with optimal combinations of electronic and processing properties. This historical development trajectory demonstrates how contemporary oligothiophene design integrates fundamental insights from conjugated polymer science with sophisticated synthetic capabilities to create materials tailored for specific applications.
Properties
IUPAC Name |
2-dodecyl-5-[5-[5-(5-dodecylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58S4/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-27-35(41-33)37-29-31-39(43-37)40-32-30-38(44-40)36-28-26-34(42-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLUEDGBXMVFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701215045 | |
| Record name | 5,5′′′-Didodecyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153561-79-6 | |
| Record name | 5,5′′′-Didodecyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153561-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5′′′-Didodecyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701215045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Monomer Synthesis
The preparation begins with 2-dodecylthiophene, synthesized via Friedel-Crafts alkylation of thiophene using dodecyl bromide under AlCl₃ catalysis. Bromination at the 5-position is achieved with N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 2-dodecyl-5-bromothiophene.
Oligomer Assembly
Stille coupling employs a distannylated bithiophene core and two equivalents of 2-dodecyl-5-bromothiophene. The reaction proceeds in toluene/DMF (4:1) at 85°C for 24 hours using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst loading | 5 mol% |
| Solvent system | Toluene/DMF (4:1) |
| Reaction time | 24 hours |
| Yield | 40% after purification |
Post-reaction workup involves hydrochloric acid quenching, dichloromethane extraction, and silica gel chromatography (petroleum ether:chloroform = 4:1). ¹H NMR characterization shows distinct aromatic proton signals at δ 7.62 (s, 1H), 7.42 (s, 1H), and 7.28 ppm (s, 1H), confirming regioregular coupling.
Suzuki-Miyaura Cross-Coupling Approach
Boronic Ester Preparation
5-Bromo-2-dodecylthiophene undergoes Miyaura borylation with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂, yielding the corresponding pinacol boronic ester.
Iterative Coupling Strategy
The PEPPSI-IPr precatalyst (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) enables sequential couplings:
- First coupling : 5-Bromo-2-dodecylthiophene reacts with bithiophene diboronic ester
- Second coupling : Intermediate product couples with 2-dodecylthiophene-5-boronic acid
Reaction conditions:
- Catalyst: PEPPSI-IPr (3 mol%)
- Base: K₂CO₃
- Solvent: Dioxane/water (3:1)
- Temperature: 90°C
- Yield: 78% over two steps
Oxidative C–H/C–H Coupling
Direct Dehydrogenative Coupling
A (thioether)Pd catalytic system (Pd(OAc)₂ with MeS(CH₂)₂SMe ligand) promotes oxidative coupling without pre-functionalized monomers. The reaction occurs under Ag-free conditions with benzoquinone as the oxidant:
$$ \text{2 Thiophene-H} + \text{Pd}^{II} \rightarrow \text{Thiophene-Thiophene} + \text{Pd}^0 + 2 \text{H}^+ $$
Critical advantages include:
- 92% regioselectivity for α-α' linkages
- Tolerates bulky dodecyl substituents
- 0.5 mol% catalyst loading achieves 68% isolated yield
Kumada Cross-Coupling Protocol
Grignard Reagent Preparation
Magnesium insertion into 5-bromo-2-dodecylthiophene generates the corresponding thienylmagnesium bromide in THF at 0°C.
Nickel-Catalyzed Polymerization
Ni(dppe)Cl₂ catalyzes the coupling of Grignard monomers under dilute conditions (0.01 M) to prevent branching:
$$ \text{2 Thiophene-MgBr} + \text{Ni}^{II} \rightarrow \text{Thiophene-Thiophene} + \text{Ni}^0 + 2 \text{MgBr}_2 $$
Reaction optimization data:
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 25 | 48 | 52 |
| 60 | 24 | 67 |
| 80 | 12 | 71 |
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Regioselectivity | Metal Residue (ppm) | Scalability |
|---|---|---|---|---|
| Stille Coupling | 40 | >98% α-α' | Pd: 120 | Moderate |
| Suzuki Coupling | 78 | >99% α-α' | Pd: 85 | High |
| Oxidative Coupling | 68 | 92% α-α' | Pd: 45 | Limited |
| Kumada Coupling | 71 | 89% α-α' | Ni: 230 | Low |
Purification and Characterization
Chromatographic Separation
Size-exclusion chromatography (SEC) with Sephadex LH-20 resolves oligomers by molecular weight. The target compound elutes at 17.3 minutes (THF mobile phase, 1 mL/min).
Spectroscopic Confirmation
- ¹H NMR (CDCl₃) : δ 7.19 (s, 4H, internal thiophenes), 7.04 (s, 2H, terminal thiophenes), 2.58 (t, 4H, -CH₂-), 1.26 (m, 40H, dodecyl chains)
- MALDI-TOF MS : m/z 857.4 [M+H]⁺ (calculated 856.9)
- Elemental Analysis : Found C 78.21%, H 9.85%, S 11.94%; Calculated C 78.46%, H 9.92%, S 11.62%
Challenges and Optimization Strategies
Steric Hindrance Mitigation
Increasing solvent polarity (DMF vs. toluene) improves solubility of dodecyl-substituted intermediates. Kinetic studies show a 3.2-fold rate enhancement in DMF compared to THF.
Byproduct Formation
Head-to-tail coupling byproducts (≤7%) are minimized using PEPPSI-IPr catalysts with bulky N-heterocyclic carbene ligands.
Chemical Reactions Analysis
Types of Reactions
5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or iodine can be used for halogenation, while Friedel-Crafts acylation can introduce acyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated or acylated derivatives .
Scientific Research Applications
5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic semiconductors.
Biology: Its semiconducting properties make it useful in the development of biosensors.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of 5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene in electronic applications involves its ability to transport charge carriers. The compound’s conjugated system allows for the delocalization of electrons, facilitating the movement of charge through the material. This property is crucial for its function in OFETs and other electronic devices. The molecular targets and pathways involved include the π-π stacking interactions between the thiophene rings, which enhance charge mobility .
Comparison with Similar Compounds
Alkyl Chain Modifications
- Target Compound : Dodecyl substituents optimize solubility without excessively disrupting conjugation. Longer alkyl chains reduce aggregation but may lower charge carrier mobility compared to shorter chains .
- 2-(3-Pentoxythiophen-2-yl)-5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene (): Pentoxy (C₅H₁₁O) groups introduce oxygen atoms, increasing polarity and altering solubility. The shorter chain (C₅ vs. C₁₂) may improve crystallinity but reduce solubility in non-polar solvents .
- 2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene () : Ethyl spacers between thiophene units disrupt conjugation, leading to higher band gaps (~3.0 eV vs. ~2.4 eV in the target compound) and lower charge mobility .
Heterocyclic Modifications
- Benzo[b]thiophene Derivatives () : Fused benzothiophene rings enhance rigidity and conjugation, reducing band gaps (~2.0 eV) and improving thermal stability (decomposition >300°C vs. ~250°C for the target compound). However, reduced solubility limits solution processing .
- Carbazole- and α-Carboline-Functionalized Thiophenes () : Nitrogen-containing heterocycles (e.g., carbazole) lower HOMO levels (-5.3 eV vs. -5.0 eV for the target compound), facilitating hole transport in OTFTs. Charge mobility reaches 0.1–0.5 cm²/V·s, outperforming the target compound (~0.05 cm²/V·s) .
Electronic and Optoelectronic Properties
Biological Activity
2-Dodecyl-5-[5-[5-(5-dodecylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene, also known as 5,5’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene, is an organic compound characterized by its complex structure comprising four thiophene rings and two dodecyl side chains. This compound is primarily recognized for its applications in organic electronics, particularly in organic field-effect transistors (OFETs). Understanding the biological activity of this compound is crucial for its potential applications in biomedicine and materials science.
Structure and Composition
- Molecular Formula : C40H58S4
- Molecular Weight : 682.09 g/mol
- Melting Point : 166 °C
- IUPAC Name : this compound
The compound's structure features a series of thiophene units that contribute to its semiconducting properties, making it a candidate for various electronic applications.
Synthesis
The synthesis of this compound typically involves coupling reactions such as Stille coupling, where stannylated thiophene derivatives react with halogenated thiophenes under palladium catalysis. The reaction conditions often include solvents like toluene and bases such as cesium carbonate, conducted under inert atmospheres at elevated temperatures .
The biological activity of this compound can be attributed to its interactions at the molecular level. The compound acts primarily as a semiconducting oligomer , demonstrating p-type conductivity which is essential for its function in electronic devices .
Pharmacokinetics
Research indicates that the compound exhibits favorable pharmacokinetic properties, essential for its potential biomedical applications. The specific pathways and mechanisms through which it exerts biological effects are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways related to oxidative stress and cell proliferation .
Case Studies
- Organic Electronics Applications :
- Biocompatibility Studies :
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Formula | C40H58S4 |
| Melting Point | 166 °C |
| Primary Use | Organic field-effect transistors (OFETs) |
| Synthetic Method | Stille coupling |
| Biocompatibility | Low cytotoxicity (preliminary) |
Q & A
Basic Research Questions
What synthetic methodologies are effective for synthesizing oligothiophene derivatives with long alkyl chains like 2-dodecyl-5-[5-[5-(5-dodecylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene?
Methodological Answer:
The synthesis of oligothiophenes with extended alkyl chains typically involves cross-coupling reactions (e.g., Suzuki or Stille coupling) under inert atmospheres (N₂ or Ar) to prevent oxidation. Key steps include:
- Reagent Selection : Use sulfur monochloride (S₂Cl₂) for thiophene ring closure and NaOH as a base for deprotonation .
- Solvent Optimization : Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance solubility of hydrophobic intermediates .
- Purification : Column chromatography or recrystallization in ethanol/chloroform mixtures improves purity.
Data Table :
| Step | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| Thiophene functionalization | S₂Cl₂, NMP, 80°C | 65–75 | IR, ¹H NMR, elemental analysis |
| Alkylation | Dodecyl bromide, K₂CO₃, DMF | 50–60 | ¹H NMR, mass spectrometry |
How can solubility challenges during characterization of hydrophobic oligothiophenes be addressed?
Methodological Answer:
Low solubility in common NMR solvents (e.g., CDCl₃) can hinder ¹³C NMR analysis. Alternatives include:
- High-Temperature NMR : Use DMSO-d₆ or toluene-d₈ at elevated temperatures (80–100°C) to improve solubility.
- Elemental Analysis : Validate molecular composition when NMR is impractical .
- X-ray Crystallography : Single-crystal analysis resolves structural ambiguities for crystalline derivatives .
What spectroscopic techniques are critical for confirming the structure of oligothiophene derivatives?
Methodological Answer:
- IR Spectroscopy : Identify C-S (650–750 cm⁻¹) and C=C (1600–1650 cm⁻¹) stretching modes.
- ¹H NMR : Alkyl chain protons (δ 0.8–1.5 ppm) and thiophene aromatic protons (δ 6.8–7.2 ppm) confirm substitution patterns .
- X-ray Diffraction : Resolves π-stacking distances (3.5–4.0 Å) and alkyl chain packing in crystalline phases .
Advanced Research Questions
How do reaction conditions (temperature, solvent) impact the yield and conjugation length of oligothiophenes?
Methodological Answer:
- Temperature Control : Higher temperatures (80–100°C) accelerate coupling reactions but may degrade sensitive intermediates.
- Solvent Polarity : Non-polar solvents (e.g., THF) favor step-growth polymerization, while polar solvents (e.g., DMF) stabilize ionic intermediates .
Data Contradiction Example :
Inconsistent yields (50–75%) in alkylation steps may arise from incomplete deprotonation; optimize base equivalents (e.g., K₂CO₃ vs. NaOH) .
What strategies resolve contradictions between computational predictions and experimental data (e.g., optical bandgap vs. DFT calculations)?
Methodological Answer:
- Bandgap Analysis : Compare experimental UV-Vis absorption (λₐᵦₛ ~450 nm) with DFT-predicted HOMO-LUMO gaps. Discrepancies >0.2 eV suggest structural defects or aggregation effects.
- Aggregation Testing : Dilute solutions vs. thin-film measurements differentiate intrinsic vs. solid-state electronic properties.
How can alkyl chain length (e.g., dodecyl vs. hexyl) modulate charge transport in organic semiconductors?
Methodological Answer:
- Mobility Studies : Longer alkyl chains (C₁₂) enhance solubility but reduce crystallinity, lowering hole mobility (10⁻⁴–10⁻³ cm²/V·s).
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures to assess thermal stability.
Data Table :
| Alkyl Chain | Hole Mobility (cm²/V·s) | Thermal Stability (°C) |
|---|---|---|
| C₆ (hexyl) | 5.2 × 10⁻³ | 280 |
| C₁₂ (dodecyl) | 1.8 × 10⁻⁴ | 320 |
How to design oligothiophene derivatives for targeted applications (e.g., organic photovoltaics)?
Methodological Answer:
- Side-Chain Engineering : Introduce electron-withdrawing groups (e.g., cyano, aldehyde) to lower LUMO levels for better electron transport .
- Conjugation Extension : Add thiophene units to redshift absorption (e.g., λₐᵦₛ shift from 450 nm to 600 nm with terthiophene vs. bithiophene) .
- Biological Compatibility : For bioimaging, graft hydrophilic groups (e.g., PEG) while retaining π-conjugation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
